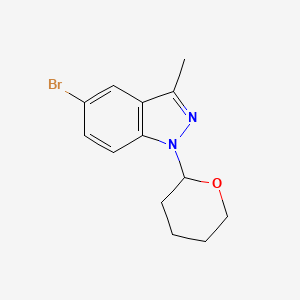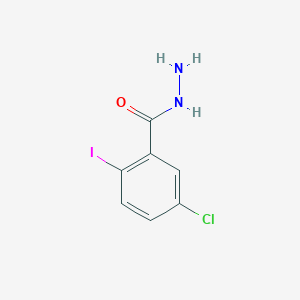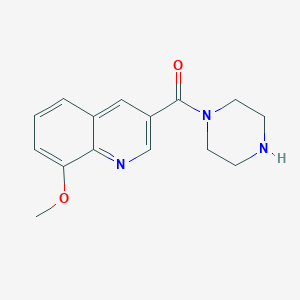![molecular formula C14H8O5 B13661479 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione CAS No. 87549-97-1](/img/structure/B13661479.png)
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione is a complex organic compound with a molecular formula of C14H8O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, which are significant in medicinal chemistry and material science .
Scientific Research Applications
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Its derivatives are explored for antiviral and antitumor properties.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids . The compound targets various molecular pathways involved in cell proliferation and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-5-hydroxy-1,4-naphthoquinone
- 2-Acetyl-3-hydroxy-1,4-naphthoquinone
- 2-Acetyl-6-hydroxy-1,4-naphthoquinone
Uniqueness
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione is unique due to its furan ring fused with the naphthoquinone structure. This fusion enhances its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
87549-97-1 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2-acetyl-5-hydroxybenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H8O5/c1-6(15)10-5-8-12(17)11-7(3-2-4-9(11)16)13(18)14(8)19-10/h2-5,16H,1H3 |
InChI Key |
RABXYJBFTPBKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




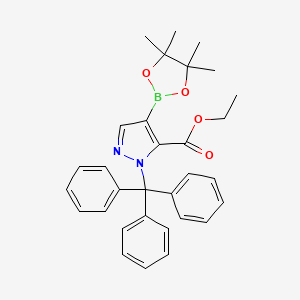
![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
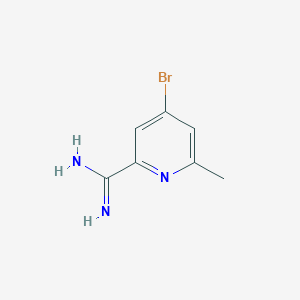
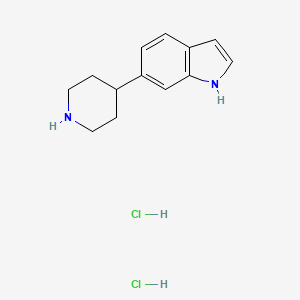


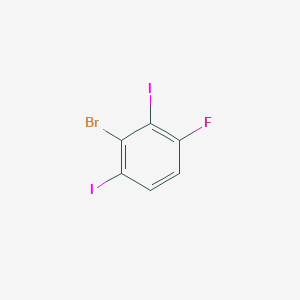
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
